molecular formula C14H23BN2S B14295648 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine CAS No. 128685-56-3

2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine

Cat. No.: B14295648
CAS No.: 128685-56-3
M. Wt: 262.2 g/mol
InChI Key: CCSGBJRMHRDWAA-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is a complex organic compound known for its unique structure and properties. This compound features a thiadiazaboretidine ring, which is a heterocyclic structure containing sulfur, nitrogen, and boron atoms. The presence of bulky tert-butyl groups and a phenyl group further enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-Di-tert-butylphenylhydrazine with boron trichloride in the presence of a base. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the thiadiazaboretidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazaboretidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The presence of the thiadiazaboretidine ring allows for unique interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the thiadiazaboretidine ring.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a nitrogen-containing ring structure.

Uniqueness

2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is unique due to the presence of the thiadiazaboretidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

128685-56-3

Molecular Formula

C14H23BN2S

Molecular Weight

262.2 g/mol

IUPAC Name

2,4-ditert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine

InChI

InChI=1S/C14H23BN2S/c1-13(2,3)16-15(12-10-8-7-9-11-12)17(18-16)14(4,5)6/h7-11H,1-6H3

InChI Key

CCSGBJRMHRDWAA-UHFFFAOYSA-N

Canonical SMILES

B1(N(SN1C(C)(C)C)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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